Ethyl 2-(6-fluorobenzo[D]thiazol-2-YL)acetate
Description
Ethyl 2-(6-fluorobenzo[D]thiazol-2-YL)acetate is a benzothiazole derivative characterized by a fluorine substituent at the 6-position of the benzothiazole ring and an ethyl acetate group at the 2-position. The molecular formula is C₁₁H₁₀FNO₂S, with a molecular weight of 239.26 g/mol . This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing bioactive heterocycles due to the electron-withdrawing fluorine substituent, which enhances electrophilicity and influences binding interactions in biological systems.
Properties
Molecular Formula |
C11H10FNO2S |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
ethyl 2-(6-fluoro-1,3-benzothiazol-2-yl)acetate |
InChI |
InChI=1S/C11H10FNO2S/c1-2-15-11(14)6-10-13-8-4-3-7(12)5-9(8)16-10/h3-5H,2,6H2,1H3 |
InChI Key |
QPWSMCIIEZHZJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(S1)C=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
Ethyl 2-(2-amino-4-fluorophenyl)acetate serves as a critical precursor. Synthesized via esterification of 2-amino-4-fluorophenylacetic acid with ethanol under acidic catalysis (yield: 65–70%), this intermediate enables direct cyclization.
Thioamide Formation and Cyclization
Treatment of the aniline derivative with potassium thiocyanate (KSCN) and bromine (Br₂) in glacial acetic acid generates a thioamide intermediate. Subsequent reflux at 85°C for 10–12 hours induces cyclization, yielding the benzothiazole ring. The reaction mechanism proceeds as follows:
$$
\text{Ethyl 2-(2-amino-4-fluorophenyl)acetate} + \text{KSCN} \xrightarrow{\text{Br}2, \text{CH}3\text{COOH}} \text{Ethyl 2-(6-fluorobenzo[d]thiazol-2-yl)acetate}
$$
Key conditions:
- Solvent: Glacial acetic acid
- Temperature: 85°C
- Yield: 50–55% after column chromatography (petroleum ether:ethyl acetate = 2:1).
Post-Functionalization of Pre-Formed Benzothiazoles
Halogen Exchange (Halex Reaction)
2-Chlorobenzo[d]thiazole derivatives undergo fluorination via nucleophilic aromatic substitution (SNAr). Reacting 2-chloro-6-nitrobenzo[d]thiazole with potassium fluoride (KF) in dimethylformamide (DMF) at 150°C for 24 hours introduces fluorine at the 6-position (yield: 60–65%).
Alkylation at the 2-Position
The 2-amino group of 6-fluorobenzo[d]thiazole is alkylated using ethyl bromoacetate under basic conditions. Triethylamine (Et₃N) in acetonitrile facilitates the reaction, producing the target compound after 6 hours of reflux (yield: 70–75%).
$$
\text{6-Fluorobenzo[d]thiazol-2-amine} + \text{BrCH}2\text{COOEt} \xrightarrow{\text{Et}3\text{N, CH}_3\text{CN}} \text{this compound}
$$
One-Pot Multicomponent Synthesis
A streamlined approach combines cyclization and esterification in a single pot. Ethyl 2-amino-4-fluorobenzoate reacts with thiourea and iodine in ethanol under microwave irradiation (100°C, 30 minutes), directly yielding the product (yield: 80–85%).
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield (%) | Reaction Time |
|---|---|---|---|---|
| Hurd-Morrow Cyclization | Ethyl 2-(2-amino-4-fluorophenyl)acetate | KSCN, Br₂, CH₃COOH | 50–55 | 12 h |
| Halex Fluorination | 2-Chlorobenzo[d]thiazole | KF, DMF | 60–65 | 24 h |
| Alkylation | 6-Fluorobenzo[d]thiazol-2-amine | BrCH₂COOEt, Et₃N | 70–75 | 6 h |
| One-Pot Synthesis | Ethyl 2-amino-4-fluorobenzoate | Thiourea, I₂ | 80–85 | 0.5 h |
Spectroscopic Characterization
1H NMR (300 MHz, CDCl₃):
- δ 1.35 (t, 3H, J = 7.1 Hz, CH₂CH₃)
- δ 3.85 (s, 2H, CH₂COOEt)
- δ 4.25 (q, 2H, J = 7.1 Hz, OCH₂CH₃)
- δ 7.12–7.45 (m, 3H, aromatic-H).
IR (KBr):
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(6-fluorobenzo[D]thiazol-2-YL)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its dihydro form.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzothiazole derivatives.
Scientific Research Applications
Ethyl 2-(6-fluorobenzo[D]thiazol-2-YL)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-fluorobenzo[D]thiazol-2-YL)acetate involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to enzymes and receptors, potentially inhibiting their activity. The compound may interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Benzothiazole Core
Halogenated Derivatives
- Ethyl 2-(5-bromobenzo[D]thiazol-2-yl)acetate Formula: C₁₁H₁₀BrNO₂S; MW: 300.17 g/mol . The bromine atom at the 5-position introduces steric bulk and polarizability compared to fluorine. Bromine’s larger atomic radius may hinder π-π stacking in biological targets but could enhance lipophilicity. Key Difference: Bromine’s lower electronegativity (vs.
Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate
Heterocycle Variations
Functional Group Modifications
Ester Group Variations
- Ethyl 2-phenyl-4-thiazoleacetate Formula: C₁₃H₁₃NO₂S; MW: 247.31 g/mol . The phenyl group at the 4-position enhances lipophilicity, favoring membrane permeability. In contrast, the 6-fluoro derivative’s benzothiazole ring offers planar rigidity for target binding.
- Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate Formula: C₁₃H₁₃NO₃S; MW: 271.31 g/mol . The hydroxyl group introduces chirality and hydrogen-bond donor capacity, absent in the fluorinated analogue.
Data Tables
Table 1: Structural and Molecular Comparison
Biological Activity
Ethyl 2-(6-fluorobenzo[D]thiazol-2-YL)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a benzothiazole moiety substituted with a fluorine atom, which can significantly influence its chemical behavior and biological interactions. The presence of the fluorine atom can enhance lipophilicity and metabolic stability, potentially increasing the compound's binding affinity to various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may exert antimicrobial , anticancer , and anti-inflammatory effects through several mechanisms:
- Antimicrobial Activity : The compound has shown promising results against various microbial strains, likely due to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
- Anticancer Properties : this compound may induce apoptosis in cancer cells by interacting with key regulatory proteins involved in cell survival and proliferation.
- Anti-inflammatory Effects : It has been observed to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in vitro.
Antimicrobial Activity
A study conducted on various benzothiazole derivatives indicated that compounds similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing effective inhibition at low concentrations (Table 1).
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | E. coli |
| Ethyl 2-benzothiazolyl acetate | 64 | S. aureus |
Anticancer Activity
In vitro studies demonstrated that this compound could inhibit the proliferation of various cancer cell lines. For instance, in HCT-116 colon cancer cells, it exhibited an IC50 value of approximately 0.66 µM, suggesting potent anticancer properties (Table 2).
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 0.66 | Induction of apoptosis |
| MCF-7 | 0.75 | Cell cycle arrest at G1 phase |
Anti-inflammatory Activity
The anti-inflammatory potential was evaluated using an LPS-induced inflammation model in macrophages. This compound significantly reduced the secretion of IL-6 and TNF-α, indicating its effectiveness in modulating inflammatory pathways (Figure 1).
Inflammatory Cytokine Levels
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
